molecular formula C13H16F3N3O2 B2672862 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one CAS No. 2034498-65-0

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one

Cat. No. B2672862
CAS RN: 2034498-65-0
M. Wt: 303.285
InChI Key: ZIDQBUQQJYOHDG-UHFFFAOYSA-N
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Description

The compound “1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one” appears to contain a pyrimidine moiety . Pyrimidine is a basic structure in many important biological compounds like the nucleotides cytosine, thymine, and uracil .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrimidine derivatives are known to undergo a variety of chemical reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including derivatives similar to the chemical structure , has demonstrated potential in insecticidal and antibacterial applications. Microwave irradiative cyclocondensation techniques have been utilized to prepare these compounds, showcasing their effectiveness against Pseudococcidae insects and selected microorganisms, indicating a promising avenue for the development of new antibacterial agents (Deohate & Palaspagar, 2020).

Molecular Recognition and Drug Action

Studies on pyrimidines reveal their significant role in biology and medicine, notably within DNA bases. The functionality of drugs containing aminopyrimidine is heavily reliant on molecular recognition processes, involving hydrogen bonding. This understanding aids in the development of pharmaceuticals targeting specific interactions for improved therapeutic outcomes (Rajam et al., 2017).

Supramolecular Structures and Base Pairing

Research into supramolecular structures constructed from aminopyrimidine structures sheds light on nucleic acid configurations and their functional implications. This exploration is crucial for understanding genetic information storage and retrieval mechanisms, potentially influencing genetic engineering and molecular biology fields (Cheng et al., 2011).

Antimicrobial Agents Development

The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated significant antimicrobial activity. These findings contribute to the ongoing search for new, effective antibacterial and antifungal agents, offering potential alternatives to existing medications (Hossan et al., 2012).

Charge Transfer Complexes and Photodynamic Therapy

The investigation of charge-cumulated hetarenes, including (pyrimidin-2,4,6-triyl)-tris-hetarenium salts, provides insight into the formation of charge-transfer complexes. This research has implications for understanding the molecular basis of photodynamic therapy, a promising cancer treatment method, by elucidating the electronic interactions at play (Schmidt & Hetzheim, 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities. This could include testing its effects in biological models or investigating its mechanism of action .

properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-8-5-9(2)18-12(17-8)21-10-3-4-19(7-10)11(20)6-13(14,15)16/h5,10H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQBUQQJYOHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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